

2',5'-Dimethoxypropiophenone CAS number and molecular weight

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Compound of Interest

Compound Name: 2',5'-Dimethoxypropiophenone

Cat. No.: B1360061

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Technical Guide: 2',5'-Dimethoxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2',5'-Dimethoxypropiophenone**, including its chemical properties, potential analytical methodologies, and hypothetical biological activities based on structurally related compounds.

Core Compound Information

2',5'-Dimethoxypropiophenone is a chemical compound with the following identifiers and properties:

Property	Value	Source
CAS Number	5803-30-5	[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2]
Molecular Weight	194.23 g/mol	[3][4]
IUPAC Name	1-(2,5-dimethoxyphenyl)propan-1-one	[1]
Synonyms	Propiophenone, 2',5'-dimethoxy-	[2]

Physicochemical Data

A summary of the key physicochemical properties of **2',5'-Dimethoxypropiophenone** is presented below.

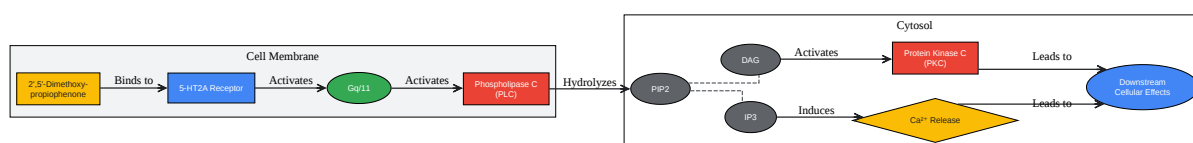
Property	Value	Unit	Source
Melting Point	8	°C	[4][5]
Boiling Point	168 / 13	°C / mmHg	[4][5]
Density	1.047 ± 0.06	g/cm ³	[4][5]
Refractive Index	1.5340 to 1.5380	[4][5]	
Appearance	Clear liquid, Light orange to Yellow to Green	[4][5][6]	

Hypothetical Biological Activity and Signaling Pathway

While direct studies on the biological activity of **2',5'-Dimethoxypropiophenone** are limited, its structural similarity to 2,5-dimethoxyphenethylamines suggests potential interaction with serotonin receptors.[7][8][9] Many compounds with the 2,5-dimethoxy-substituted

phenethylamine scaffold are known to be agonists at the serotonin 5-HT_{2A} receptor, which is a key target for psychedelic compounds.[7][9] Activation of the 5-HT_{2A} receptor, a Gq-coupled receptor, typically initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.

Based on this, a hypothetical signaling pathway for **2',5'-Dimethoxypropiophenone** is proposed below.



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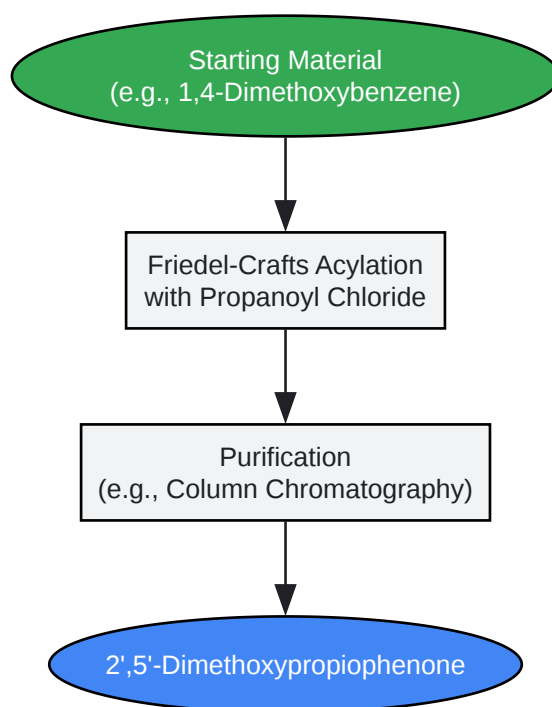
Caption: Hypothetical 5-HT_{2A} receptor signaling pathway for **2',5'-Dimethoxypropiophenone**.

Experimental Protocols

Detailed experimental protocols for **2',5'-Dimethoxypropiophenone** are not readily available in the public domain. However, based on methodologies used for analogous compounds, the following outlines potential experimental approaches.

Synthesis

A plausible synthesis route could be adapted from methods used for related phenethylamines and benzaldehydes.[10][11][12] A general workflow is outlined below.



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Caption: A generalized synthetic workflow for **2',5'-Dimethoxypropiophenone**.

Analytical Methods

For the analysis and quantification of **2',5'-Dimethoxypropiophenone** in various matrices, chromatographic techniques coupled with mass spectrometry are the methods of choice for related compounds.^{[13][14]}

Technique	Detector	Purpose	Reference
Gas Chromatography (GC)	Mass Spectrometry (MS)	Identification and quantification in biological matrices.	[13]
Gas Chromatography (GC)	Nitrogen-Phosphorus Detector (NPD)	Sensitive detection in biological samples.	[2]
Liquid Chromatography (LC)	Mass Spectrometry (MS/MS)	Confirmatory analysis and quantification in biological fluids.	[13] [14]
High-Performance Liquid Chromatography (HPLC)	Diode Array Detector (DAD)	Chiral separation and determination of enantiomeric excess.	[3]

Sample Preparation for Biological Matrices (Hypothetical):

- Internal Standard Addition: Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
- Alkalinization: Adjust the sample pH to basic conditions (e.g., with ammonium hydroxide).
- Liquid-Liquid Extraction: Extract the analyte using an appropriate organic solvent (e.g., n-chlorobutane).
- Concentration: Evaporate the organic solvent under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

This protocol is adapted from methods for related phenethylamine derivatives.[\[2\]](#)

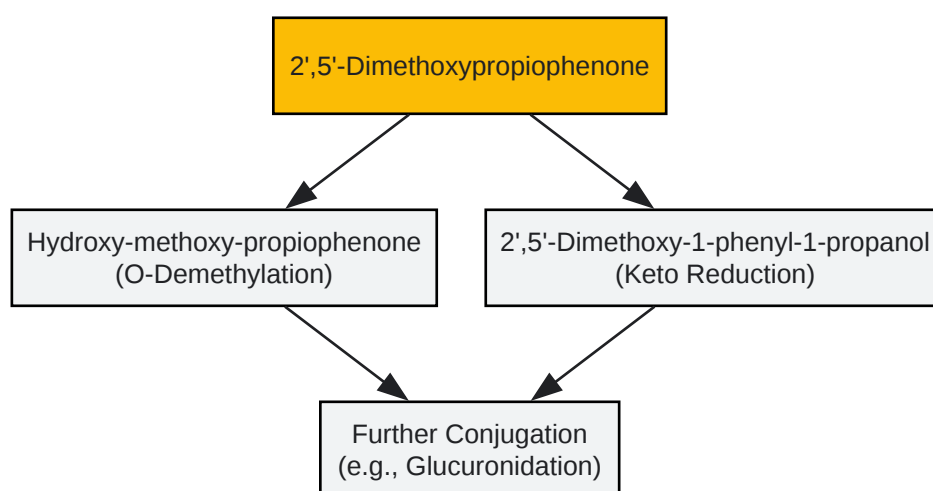
Metabolic Pathways

The metabolism of **2',5'-Dimethoxypropiophenone** has not been explicitly studied. However, insights can be drawn from the metabolic pathways of structurally similar compounds like 4-

bromo-2,5-dimethoxyphenethylamine (2C-B).^{[5][15]} Key metabolic transformations are likely to include:

- O-Demethylation: Removal of one or both of the methoxy groups.
- Reduction of the keto group: Conversion of the ketone to a secondary alcohol.
- Oxidative deamination: If the compound is further metabolized to a phenethylamine derivative.

A proposed metabolic scheme based on related compounds is presented below.



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Caption: A potential metabolic pathway for **2',5'-Dimethoxypropiofenone**.

Conclusion

This technical guide provides a summary of the known properties of **2',5'-Dimethoxypropiofenone** and extrapolates potential biological activities and experimental methodologies based on structurally related compounds. Further empirical research is necessary to fully elucidate the synthesis, pharmacology, and metabolism of this specific molecule. The information presented herein serves as a foundational resource for researchers and scientists in the field of drug development.

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